N-{2-[4-(4-bromobenzyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide
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Overview
Description
N-(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a piperazine ring, a bromophenyl group, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a piperazine derivative. The final step involves coupling the piperazine derivative with an ethylphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution could result in a variety of substituted derivatives .
Scientific Research Applications
N-(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The bromophenyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Another bromophenyl derivative with antimicrobial properties.
7-(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}ETHOXY)-2H-CHROMEN-2-ONE: A compound with a similar piperazine and bromophenyl structure, used in crystallography studies.
Uniqueness
N-(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C23H29BrN4O2 |
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Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C23H29BrN4O2/c1-2-18-5-9-21(10-6-18)26-23(30)22(29)25-11-12-27-13-15-28(16-14-27)17-19-3-7-20(24)8-4-19/h3-10H,2,11-17H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
MVNKTFDTNNCKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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